6-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane
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Overview
Description
6-Fluoro-1,4-dioxa-8-azaspiro[45]decane is a chemical compound with a unique spirocyclic structure It is a derivative of 1,4-dioxa-8-azaspiro[45]decane, where a fluorine atom is introduced at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane typically involves the fluorination of 1,4-dioxa-8-azaspiro[4.5]decane. One common method is the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with a fluorinating agent such as Selectfluor under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine position, using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of azido derivatives.
Scientific Research Applications
6-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: The parent compound without the fluorine atom.
4-Piperidone ethylene acetal: A structurally related compound with different functional groups.
Uniqueness
6-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C7H12FNO2 |
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Molecular Weight |
161.17 g/mol |
IUPAC Name |
6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C7H12FNO2/c8-6-5-9-2-1-7(6)10-3-4-11-7/h6,9H,1-5H2 |
InChI Key |
MQSZSPVIYVNVLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C12OCCO2)F |
Origin of Product |
United States |
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